7-dichloro-1H-benzo[d]iMidazol-6-aMine 7-dichloro-1H-benzo[d]iMidazol-6-aMine
Brand Name: Vulcanchem
CAS No.: 1357945-01-7
VCID: VC0165766
InChI: InChI=1S/C7H5Cl2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
SMILES: C1=C2C(=C(C(=C1Cl)N)Cl)N=CN2
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.038

7-dichloro-1H-benzo[d]iMidazol-6-aMine

CAS No.: 1357945-01-7

Cat. No.: VC0165766

Molecular Formula: C7H5Cl2N3

Molecular Weight: 202.038

* For research use only. Not for human or veterinary use.

7-dichloro-1H-benzo[d]iMidazol-6-aMine - 1357945-01-7

Specification

CAS No. 1357945-01-7
Molecular Formula C7H5Cl2N3
Molecular Weight 202.038
IUPAC Name 4,6-dichloro-1H-benzimidazol-5-amine
Standard InChI InChI=1S/C7H5Cl2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
Standard InChI Key NETWWOWWKDUKPE-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=C1Cl)N)Cl)N=CN2

Introduction

Structural Characteristics

Chemical Structure

7-dichloro-1H-benzo[d]imidazol-6-amine features a benzimidazole core structure with two chlorine substituents at the 7-position and an amino group at the 6-position. This structure creates a unique electronic distribution and hydrogen-bonding capability, which likely contributes to its potential biological activity. The compound shares structural similarities with other halogenated benzimidazoles that have demonstrated significant pharmacological properties.

Structurally, this compound bears resemblance to 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine (CAS 1426290-07-4), which has a molecular formula of C7H5ClFN3 and a molecular weight of 185.59 . The key difference lies in the substitution pattern, with 7-dichloro-1H-benzo[d]imidazol-6-amine featuring two chlorine atoms instead of the chlorine and fluorine combination.

Structural Comparison with Related Compounds

The structural features of 7-dichloro-1H-benzo[d]imidazol-6-amine can be compared with similar benzimidazole derivatives described in the literature. For instance, 6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl compounds have been investigated as PqsR antagonists with potential antimicrobial activity against Pseudomonas aeruginosa . Similarly, 2-substituted benzimidazoles like 2-methyl-1H-benzo[d]imidazole and 2-butyl-1H-benzo[d]imidazole have been synthesized and characterized, providing valuable insights into the general properties of this class of compounds .

Physicochemical Properties

Predicted Physical Properties

Based on structural analysis and comparison with similar benzimidazole derivatives, 7-dichloro-1H-benzo[d]imidazol-6-amine is expected to exhibit the following physicochemical properties:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC7H5Cl2N3Based on structure
Molecular WeightApproximately 202.04 g/molCalculated from atomic weights
Physical StateLikely a solid at room temperatureBased on similar benzimidazoles
SolubilityLimited solubility in water; better solubility in organic solventsBased on structure and polarity
Melting PointEstimated 200-230°CBased on similar benzimidazoles
LogPApproximately 2.0-3.0Estimated from similar structures

The presence of two chlorine atoms likely increases the lipophilicity of the compound compared to non-halogenated analogs, potentially affecting its membrane permeability and distribution in biological systems. The amino group at the 6-position introduces a basic center that could participate in hydrogen bonding and acid-base interactions.

Spectroscopic Characteristics

Based on structurally similar benzimidazole derivatives, 7-dichloro-1H-benzo[d]imidazol-6-amine would likely exhibit characteristic spectroscopic features:

  • In 1H NMR spectroscopy, the compound would likely show signals for the N-H proton of the imidazole ring (typically appearing as a singlet at δ 12-13 ppm in DMSO-d6), signals for the amino group protons (typically around δ 4-5 ppm), and aromatic protons (δ 7-8 ppm) .

  • In 13C NMR, signals corresponding to the benzimidazole carbon framework would be expected, with the carbon attached to the amino group showing a characteristic shift due to the electron-donating effect of the amino substituent.

Synthesis Methods

General Synthetic Approaches for Benzimidazoles

The synthesis of benzimidazole derivatives typically follows established pathways that can be adapted for the preparation of 7-dichloro-1H-benzo[d]imidazol-6-amine. Based on synthetic methods described for similar compounds, potential synthetic routes include:

Cyclization of o-Phenylenediamines

A common approach involves the condensation of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. For 7-dichloro-1H-benzo[d]imidazol-6-amine, this would require a suitably dichlorinated and amino-substituted o-phenylenediamine precursor .

Coupling-Cyclization Strategy

As described in the literature for related compounds, a coupling-cyclization strategy could be employed, involving the reaction of isothiocyanate derivatives with appropriately substituted benzene-1,2-diamines followed by intramolecular cyclization . This approach has been successful for the synthesis of various benzimidazole derivatives with different substitution patterns.

Specific Considerations for 7-dichloro-1H-benzo[d]imidazol-6-amine

The synthesis of 7-dichloro-1H-benzo[d]imidazol-6-amine would require careful control of the regioselectivity of the chlorination and amination steps. One potential approach might involve:

  • Starting with a suitable dichlorinated nitrobenzene derivative

  • Selective reduction of the nitro group to an amine

  • Cyclization with an appropriate reagent to form the benzimidazole ring

The synthetic route described for similar compounds, involving substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines followed by reduction of the nitro group using zinc and ammonium chloride, could potentially be adapted for this purpose .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of benzimidazole derivatives provides insights into the potential activity of 7-dichloro-1H-benzo[d]imidazol-6-amine. Studies on similar compounds have revealed several important SAR patterns:

  • The nature and position of substituents on the benzimidazole scaffold significantly impact biological activity. For PqsR antagonists, chlorination at the 6-position of the benzimidazole ring has been shown to be important for biological activity .

  • The size and nature of substituents at the 1-position of the benzimidazole ring can significantly affect binding to target proteins. For instance, an isopropyl substituent at this position has been found optimal for certain PqsR antagonists .

  • The presence of an amino group can create additional hydrogen bonding possibilities, potentially enhancing interactions with target proteins and improving water solubility.

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